molecular formula C21H28ClNO3 B10796329 4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride

4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride

Cat. No.: B10796329
M. Wt: 377.9 g/mol
InChI Key: ZTVOCRZCGDOIQC-UHFFFAOYSA-N
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Description

4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure includes a tetrahydroisoquinoline core, which is a common scaffold in medicinal chemistry due to its presence in various natural products and synthetic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the Petasis reaction, followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction is used to form the tetrahydroisoquinoline core, while the Pomeranz–Fritsch–Bobbitt cyclization helps in constructing the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process is crucial to ensure the final product’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives, such as:

Uniqueness

What sets 4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride apart is its specific substitution pattern, which can lead to unique biological activities and therapeutic potential. The presence of the diethoxy groups and the dimethylphenol moiety can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H28ClNO3

Molecular Weight

377.9 g/mol

IUPAC Name

4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride

InChI

InChI=1S/C21H27NO3.ClH/c1-5-24-18-11-15-7-8-22-20(17(15)12-19(18)25-6-2)16-9-13(3)21(23)14(4)10-16;/h9-12,20,22-23H,5-8H2,1-4H3;1H

InChI Key

ZTVOCRZCGDOIQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C(=C3)C)O)C)OCC.Cl

Origin of Product

United States

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